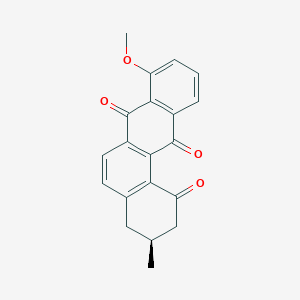

Rubiginone B2

Descripción general

Descripción

Revolade, conocido científicamente como eltrombopag olamine, es un agonista del receptor de trombopoyetina. Se utiliza principalmente para tratar afecciones como la trombocitopenia inmunitaria, la trombocitopenia asociada al virus de la hepatitis C crónica y la anemia aplásica grave . Revolade funciona estimulando la producción de plaquetas en la médula ósea, lo que ayuda a prevenir el sangrado en pacientes con recuentos bajos de plaquetas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de eltrombopag implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes para formar el producto final. Las rutas sintéticas y las condiciones de reacción específicas son propiedad de la empresa y la información detallada no está disponible públicamente. Se sabe que la síntesis implica reacciones orgánicas complejas y procesos de purificación para garantizar la alta pureza del producto final .

Métodos de producción industrial

La producción industrial de eltrombopag sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la calidad y la seguridad del producto. El proceso implica la síntesis química a gran escala, la purificación y la formulación en tabletas recubiertas con película. Las tabletas se empaquetan y distribuyen para uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

Eltrombopag experimenta varias reacciones químicas, incluidas:

Oxidación: Eltrombopag puede oxidarse en ciertas condiciones, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción también pueden ocurrir, aunque son menos comunes.

Sustitución: Eltrombopag puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran eltrombopag incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones suelen ocurrir en condiciones controladas, incluidas temperaturas específicas y niveles de pH .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de eltrombopag oxidados, mientras que las reacciones de sustitución pueden dar como resultado varios productos sustituidos .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Rubiginone B2 exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for developing new antibiotics, especially in response to rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

- In a study analyzing actinomycetes from O. disjunctus galleries, this compound was identified among several compounds with antimicrobial properties. The study reported that 76.1% of isolated strains showed activity against Bacillus subtilis and/or Candida albicans, highlighting the potential of this compound as an effective antimicrobial agent .

Anticancer Activity

Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents. Its ability to potentiate the effects of vincristine (VCR) has been documented, suggesting a role in cancer treatment protocols.

Case Study: Synergistic Effects with Vincristine

- A study demonstrated that this compound could potentiate VCR-induced cytotoxicity in cancer cell lines. This synergistic effect suggests that incorporating this compound into treatment regimens could improve therapeutic outcomes for patients undergoing chemotherapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are investigating how modifications to its chemical structure can enhance its biological activity.

Research Findings on SAR

- Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities compared to the parent compound. These efforts aim to identify more potent analogs that retain or enhance antimicrobial and anticancer properties while minimizing toxicity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development pipelines. Its potential as a lead compound for new antibiotics and anticancer drugs is being explored through various synthetic and biological studies.

Table: Summary of Applications

Mecanismo De Acción

Eltrombopag funciona uniéndose al dominio transmembrana de los receptores de trombopoyetina en la médula ósea. Esta unión estimula la producción de plaquetas al promover la proliferación y diferenciación de los megacariocitos, las células precursoras de las plaquetas. A diferencia de la trombopoyetina endógena, eltrombopag no compite con ella, sino que complementa su acción, lo que lleva a una producción de plaquetas mejorada .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a eltrombopag incluyen:

Romiplostim: Otro agonista del receptor de trombopoyetina utilizado para tratar la trombocitopenia inmunitaria.

Avatrombopag: Un agonista del receptor de trombopoyetina utilizado para el tratamiento de la trombocitopenia en pacientes con enfermedad hepática crónica.

Unicidad de Eltrombopag

Eltrombopag es único en su capacidad de unirse al dominio transmembrana de los receptores de trombopoyetina, lo que le permite trabajar sinérgicamente con la trombopoyetina endógena. Este mecanismo de acción único lo diferencia de otros agonistas del receptor de trombopoyetina, convirtiéndolo en una opción de tratamiento valiosa para pacientes con recuentos bajos de plaquetas .

Actividad Biológica

Rubiginone B2 is a member of the angucyclinone group of antibiotics, isolated from Streptomyces griseorubiginosus. This compound has garnered attention for its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex isotetracenone structure, which is typical of angucyclinones. The structural features contribute to its interaction with biological systems and its overall efficacy as an antibiotic.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| HL-60 (Leukemia) | 5.0 | Adriamycin | 1.5 |

| A549 (Lung Adenocarcinoma) | 10.0 | Doxorubicin | 3.0 |

| BEL-7402 (Hepatoma) | 15.0 | Vincristine | 4.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified exposure time. This compound shows promising cytotoxicity, particularly against the HL-60 leukemia cell line, where it demonstrates a substantial effect compared to standard chemotherapeutics like Adriamycin and Doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- DNA Intercalation : Like many anthracycline antibiotics, this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Efficacy in Drug-Resistant Cancer Models

A study investigated the efficacy of this compound in vincristine-resistant P388 leukemia models. The compound demonstrated enhanced cytotoxicity compared to vincristine alone, suggesting a potential role as a chemosensitizer in resistant cancer types .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound significantly reduced tumor size in xenografts derived from human cancer cell lines. The compound's ability to penetrate cellular membranes and target tumor cells directly was highlighted as a key factor in its therapeutic potential .

Propiedades

IUPAC Name |

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWNLVDTXGGSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-10-6 | |

| Record name | Rubiginone B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rubiginone B2, and what is its significance in scientific research?

A1: this compound is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. This compound, in particular, has drawn significant attention for its potential therapeutic applications.

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic approaches have been developed for this compound. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].

Q3: What is the role of gold catalysis in the synthesis of this compound?

A3: Gold catalysis has emerged as an efficient strategy for synthesizing this compound. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.